molecular formula C8H10N2O3 B1177868 GRANZYME B CAS No. 143180-74-9

GRANZYME B

Cat. No.: B1177868
CAS No.: 143180-74-9
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Description

Granzyme B (GZMB) is a serine protease most commonly found in the granules of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) . It is co-secreted with perforin to induce apoptosis in virus-infected and malignant target cells . Its primary mechanism involves cleaving and activating key executioner caspases (such as caspase-3 and -7) and cleaving the pro-apoptotic protein Bid to engage the mitochondrial death pathway . Beyond its direct cytotoxic role, this compound is implicated in various pathological processes, including inflammation and extracellular matrix remodeling, and is linked to autoimmune diseases, skin disorders, and transplant rejection . Research into this compound is vital for advancing cancer immunotherapy, particularly in areas like head and neck squamous cell carcinoma (HNSC) . Its expression is also a significant area of study in neuroimmunology, with research highlighting its role in neuroinflammation and neurodegenerative diseases such as multiple sclerosis . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use procedures.

Properties

CAS No.

143180-74-9

Molecular Formula

C8H10N2O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Granzyme B is typically produced through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of genetically engineered host cells. The cells are grown in bioreactors under controlled conditions to optimize the yield of this compound. After fermentation, the enzyme is extracted and purified using a series of filtration and chromatographic steps to achieve high purity and activity .

Chemical Reactions Analysis

Types of Reactions

Granzyme B primarily undergoes proteolytic cleavage reactions, where it cleaves peptide bonds in target proteins. It preferentially cleaves after aspartic acid residues in the P1 position . This compound can also interact with various substrates, including extracellular matrix proteins, cytokines, and cell receptors .

Common Reagents and Conditions

The activity of this compound is typically measured using synthetic peptide substrates that contain the recognition sequence for the enzyme. These substrates are cleaved by this compound, releasing a detectable product, such as a fluorescent or chromogenic molecule . The enzyme is active at neutral pH and requires specific cofactors, such as calcium ions, for optimal activity .

Major Products Formed

The major products formed from this compound-mediated reactions are cleaved peptide fragments. These fragments can include activated caspases, which are crucial for the execution of apoptosis, and other signaling molecules involved in immune responses .

Scientific Research Applications

Autoimmune Diseases

Granzyme B has been implicated in the pathogenesis of several autoimmune diseases. Research indicates that it contributes to tissue damage by degrading key proteins at the dermal-epidermal junction, exacerbating conditions such as pemphigoid diseases. A study showed that a topical this compound inhibitor significantly reduced blistering and disease severity in animal models of pemphigoid, suggesting potential therapeutic applications for human patients suffering from similar autoimmune conditions .

Case Study: Pemphigoid Diseases

  • Objective : Evaluate the effectiveness of this compound inhibitors.
  • Findings : this compound levels were elevated in blister fluid from human patients; inhibition led to reduced severity in animal models .

Wound Healing

This compound's role extends beyond immune responses to influencing wound healing processes. Elevated levels of this compound have been associated with impaired wound healing due to its proteolytic activity, which disrupts the extracellular matrix and epithelial barriers. Inhibitors targeting this compound have shown promise in improving healing outcomes in preclinical studies .

Case Study: Wound Healing

  • Objective : Investigate the effects of this compound inhibition on wound repair.
  • Findings : Animal studies demonstrated improved healing with this compound inhibitors, indicating their potential as therapeutic agents for chronic wounds .

Cancer Therapy

This compound is also being explored as a target in cancer therapy due to its ability to induce apoptosis in tumor cells. Its expression is often upregulated in tumor microenvironments, where it may contribute to tumor progression and immune evasion. Research suggests that targeting this compound could enhance the efficacy of existing cancer treatments by restoring immune surveillance mechanisms .

Case Study: Tumor Microenvironment

  • Objective : Assess this compound's role in cancer progression.
  • Findings : this compound was found to facilitate tumor-stroma interactions, suggesting that its inhibition could be beneficial in cancer therapies aimed at disrupting these interactions .

Viral Infections

This compound has demonstrated antiviral properties by reducing viral replication within infected cells. Studies have shown that it can induce DNA strand breakage in virus-infected cells through perforin-independent mechanisms, providing a novel avenue for antiviral therapies .

Case Study: Viral Infections

  • Objective : Explore this compound's antiviral mechanisms.
  • Findings : this compound effectively reduced viral transcript levels and induced cellular damage in infected cells, highlighting its potential as an antiviral agent .

Comparison with Similar Compounds

Comparison with Caspases

Structural and Functional Similarities

  • Substrate Specificity : Both GzmB and caspases cleave after aspartic acid residues, enabling direct activation of procaspase-3 and downstream apoptotic effectors .
  • Apoptotic Pathways :
    • Caspases rely on proteolytic cascades (e.g., caspase-8 initiating extrinsic pathways).
    • GzmB bypasses upstream caspases by directly cleaving Bid, inducing mitochondrial cytochrome c release, and activating caspase-3 for apoptosis amplification .

Key Differences

  • Enzyme Class : Caspases are cysteine proteases, whereas GzmB is a serine protease .
  • Regulation : Caspase activity is tightly controlled by inhibitors like XIAP, while GzmB’s activity is regulated intracellularly by serpins (e.g., PI-9) and extracellularly by inhibitors such as α2-macroglobulin .
  • Therapeutic Targets : Caspase inhibitors (e.g., Z-VAD-FMK) target cysteine residues, while GzmB-specific inhibitors (e.g., Granzyme B Inhibitor I) block serine protease activity .
Table 1: Comparison of Enzymatic Properties
Property This compound Caspase-3
Enzyme Class Serine protease Cysteine protease
Substrate Specificity Aspartic acid residues Aspartic acid residues
Molecular Weight (kDa) 25–35 32 (procaspase), 17/12 (active)
Key Inhibitors PI-9, α2-macroglobulin XIAP, Z-VAD-FMK
Primary Pathway Mitochondrial (Bid-dependent) Caspase cascade

Comparison with Other Granzymes

Granzyme A (GzmA)

  • Function : A tryptase that cleaves after lysine/arginine, inducing pro-inflammatory cytokine release rather than apoptosis .
  • Pathway : Activates NF-κB and promotes pyroptosis via single-stranded DNA damage .
  • Substrate Preference : Targets extracellular matrix proteins, unlike GzmB’s focus on apoptotic substrates .

Granzyme K (GzmK)

  • Substrate Specificity : Shares aspartic acid cleavage but prefers distinct targets like ICAD (DNA fragmentation factor) .
  • Structural Insight : Propeptide regions of GzmB and GzmK show structural homology, though activation by cathepsin C differs .
Table 2: Granzyme Family Members
Granzyme Substrate Specificity Primary Role Key Substrates
GzmB Aspartic acid Apoptosis, cytokine regulation Bid, procaspase-3
GzmA Lysine/Arginine Inflammation, pyroptosis ECM proteins
GzmK Aspartic acid DNA fragmentation ICAD

Comparison with Chymotrypsin

Structural Homology

GzmB and chymotrypsin share a conserved tertiary structure, including the catalytic triad (His57, Asp102, Ser195) . However, GzmB’s substrate-binding pocket is narrower, favoring aspartic acid over aromatic residues .

Functional Divergence

  • Role in Apoptosis : Chymotrypsin lacks apoptotic function, while GzmB is a key immune effector.

Disease Associations and Therapeutic Implications

Cardiovascular Disease

  • Plasma GzmB levels are elevated in acute myocardial infarction (16.71 ± 7.23 ng/mL vs.

Autoimmune Disorders

  • In rheumatoid arthritis, GzmB induces chondrocyte apoptosis, contributing to joint destruction .
  • GzmB-deficient CD4+ T cells exhibit increased IL-17 production, exacerbating intestinal inflammation .
Table 3: Disease-Related Expression Data
Condition GzmB Level/Activity Therapeutic Target
Acute Myocardial Infarction ↑16.71 ng/mL microRNA-874
Rheumatoid Arthritis ↑Chondrocyte apoptosis GzmB inhibitors (e.g., Inhibitor I)
Inflammatory Bowel Disease ↓GzmB in Th17 cells IL-17 modulation

Q & A

Q. What methodologies distinguish this compound’s role in T-cell activation versus exhaustion?

  • Methodological Answer :
  • Activation markers : Pair this compound with CD69/CD25 via intracellular staining.
  • Exhaustion markers : Co-stain with TOX or Eomes.
  • Functional readouts : Compare cytokine production (IFN-γ, TNF-α) in this compound+ vs. This compound− subsets using spectral cytometry .

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